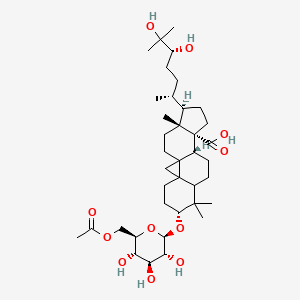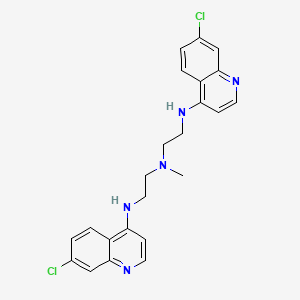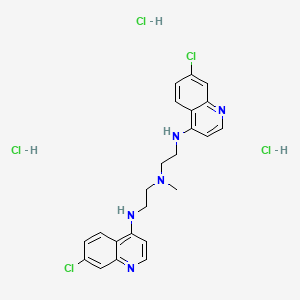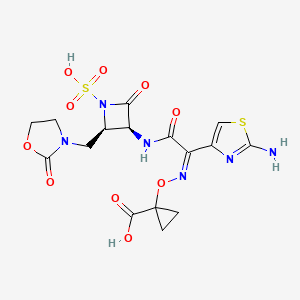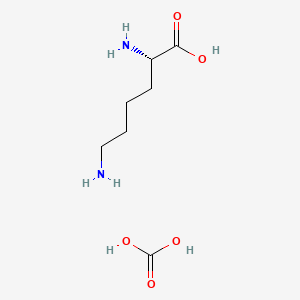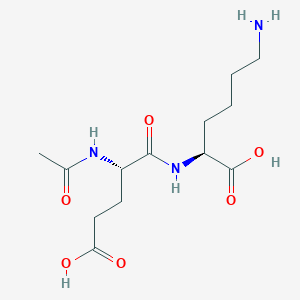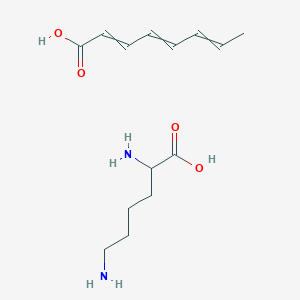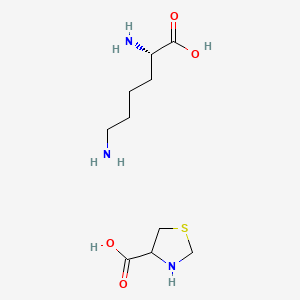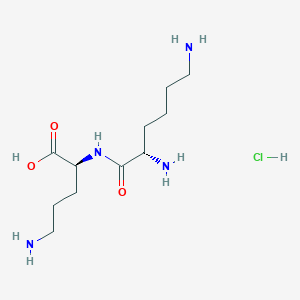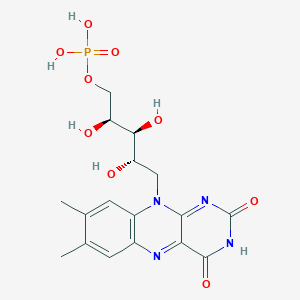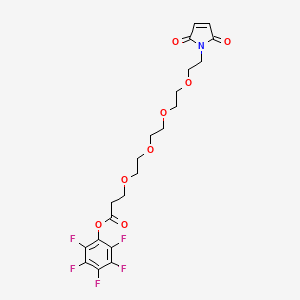
Mal-PEG4-PFP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG4-PFP is a compound that serves as a non-cleavable linker in antibody-drug conjugates (ADCs). It contains a maleimide group, a four-unit polyethylene glycol (PEG) chain, and a pentafluorophenyl (PFP) ester. This compound is primarily used in bioconjugation processes due to its ability to form stable bonds with thiol and amine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The maleimide group is thiol-reactive, forming stable thioether bonds, while the PFP ester is amine-reactive, forming stable amide bonds .
Industrial Production Methods
In industrial settings, the production of Mal-PEG4-PFP involves large-scale chemical synthesis under controlled conditions. The process typically includes purification steps such as chromatography to ensure high purity and yield. The compound is then stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-PFP undergoes several types of chemical reactions:
Substitution Reactions: The PFP ester reacts with amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiols to form thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents include thiol-containing compounds and primary amines.
Major Products
The major products formed from these reactions are stable thioether and amide bonds, which are crucial for the stability and functionality of bioconjugates .
Scientific Research Applications
Mal-PEG4-PFP has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of proteins and other biomolecules.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of diagnostic tools and drug delivery systems
Mechanism of Action
Mal-PEG4-PFP exerts its effects through the formation of stable covalent bonds with thiol and amine groups. The maleimide group reacts with thiols to form thioether bonds, while the PFP ester reacts with amines to form amide bonds. These reactions are highly specific and occur under mild conditions, making this compound an ideal linker for bioconjugation .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a PFP ester.
Mal-PEG4-DBCO: Contains a dibenzylcyclooctyne (DBCO) group instead of a PFP ester
Uniqueness
Mal-PEG4-PFP is unique due to its combination of a maleimide group and a PFP ester, which provides high stability and specificity in bioconjugation reactions. The PFP ester is less susceptible to hydrolysis compared to other amine-reactive groups, making it more reliable for long-term applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F5NO8/c22-16-17(23)19(25)21(20(26)18(16)24)35-15(30)3-5-31-7-9-33-11-12-34-10-8-32-6-4-27-13(28)1-2-14(27)29/h1-2H,3-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSVXFAIAZKWST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F5NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101106638 |
Source


|
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415800-42-8 |
Source


|
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

